molecular formula C26H30N6O B2811173 N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide CAS No. 1207023-65-1

N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide

Katalognummer: B2811173
CAS-Nummer: 1207023-65-1
Molekulargewicht: 442.567
InChI-Schlüssel: KTAWIFGXGFCIOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide is a synthetic compound featuring a triazoloquinoxaline core fused with a piperidine substituent and an ethylbenzyl-propanamide side chain. The ethylbenzyl group enhances lipophilicity, which may influence blood-brain barrier penetration, while the piperidine moiety contributes to basicity and receptor-binding capabilities. This compound is part of a broader class of [1,2,4]triazolo-fused heterocycles, which are extensively studied for their pharmacological properties .

Eigenschaften

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O/c1-2-19-10-12-20(13-11-19)18-27-24(33)15-14-23-29-30-26-25(31-16-6-3-7-17-31)28-21-8-4-5-9-22(21)32(23)26/h4-5,8-13H,2-3,6-7,14-18H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAWIFGXGFCIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4N=C3N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Ethylbenzyl group : Enhances lipophilicity.
  • Piperidine ring : Contributes to its interaction with biological targets.
  • Triazoloquinoxaline moiety : Implicated in various biological activities.

Research indicates that N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has shown to inhibit specific enzymes involved in signal transduction pathways, which is crucial for its pharmacological effects.
  • Receptor Modulation : It interacts with various receptors, potentially modulating neurotransmitter systems and contributing to its therapeutic effects.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of similar compounds exhibit significant anticonvulsant properties. For instance, C(2)-hydrocarbon N'-benzyl 2-amino acetamides showed effective seizure control in animal models (ED(50) = 13-21 mg/kg), indicating a potential for N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide to act as an anticonvulsant .

Antitumor Effects

In vitro studies have suggested that related compounds can inhibit cell proliferation in various cancer cell lines. For example, benzamide derivatives demonstrated moderate to high potency against RET kinase activity, which is implicated in certain cancers . While specific data on the tested compound is limited, the structural similarities suggest potential antitumor activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantED(50) = 13-21 mg/kg in animal models
AntitumorInhibition of cell proliferation; RET kinase inhibition
Enzyme InhibitionModulation of signal transduction pathways

Case Study: Anticonvulsant Efficacy

A study focused on the anticonvulsant efficacy of structurally related compounds highlighted that substituents at the piperidine and triazole positions significantly influence activity. The introduction of electron-withdrawing groups improved efficacy compared to electron-donating groups. This suggests that N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide could be optimized for enhanced anticonvulsant properties through structural modifications .

Pharmacokinetics

While detailed pharmacokinetic data specific to N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide is scarce, related compounds have shown promising bioavailability profiles and metabolic stability. Understanding these parameters will be crucial for future clinical applications.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Anticonvulsant Activity : Research indicates that compounds with similar structural features exhibit anticonvulsant properties. For example, derivatives of piperidine and triazole have been shown to affect voltage-gated sodium channels, which are crucial in seizure mechanisms. Studies have demonstrated that modifications at the aromatic ring can enhance anticonvulsant activity significantly .

Dopamine Receptor Affinity : Compounds containing piperazine and benzamide fragments have been synthesized and tested for their binding affinity to dopamine receptors. One notable compound exhibited a high selectivity for the dopamine D4 receptor over D2 receptors, which suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia .

Structure-Activity Relationship (SAR) Studies

SAR studies are vital for understanding how modifications to the chemical structure of N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide can influence its biological activity. Variations in substituents at specific positions on the benzene or piperidine rings can lead to significant changes in potency and selectivity against various biological targets.

Modification Effect on Activity Reference
Substituents on benzeneIncreased binding affinity to D4 receptors
Alterations in piperidineEnhanced anticonvulsant properties
Triazole ring variationsModulation of sodium channel activity

Case Study 1: Anticonvulsant Derivatives

A series of derivatives based on the triazole framework were synthesized and evaluated for their anticonvulsant properties using animal models. The study found that certain modifications led to compounds with a protective index comparable to established antiseizure medications. This suggests that N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide could be a candidate for further development in epilepsy treatment .

Case Study 2: Dopamine Receptor Selectivity

In another study focusing on dopamine receptor interactions, compounds similar to N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide were tested for their binding affinities. The results indicated that certain structural features contributed to significantly higher affinities for the D4 receptor compared to other subtypes. This finding highlights the potential of this compound in developing novel antipsychotic drugs targeting specific dopamine pathways .

Vergleich Mit ähnlichen Verbindungen

N-[(4-Chlorophenyl)methyl]-3-[4-(piperidin-1-yl)[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide (L757-0072)

  • Structure : Differs by substituting the ethylbenzyl group with a 4-chlorophenylmethyl moiety.
  • Molecular Weight : 448.95 g/mol (identical to the target compound) .
  • However, reduced lipophilicity compared to the ethylbenzyl group may alter pharmacokinetics .

3-(4-Oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide

  • Structure: Features a ketone at the 4-position of the triazoloquinoxaline core and an isopropyl group instead of ethylbenzyl.
  • Molecular Weight : 299.33 g/mol .
  • Key SAR Insight: The ketone group increases polarity, reducing membrane permeability.
  • Activity: Not explicitly reported, but the dihydroquinoxaline core may confer reduced stability compared to fully aromatic analogs.

Analogues with Triazolopyrazine or Triazoloquinazoline Cores

N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-3-morpholinopropanamide (Compound 54)

  • Structure : Triazolopyrazine core with a morpholine-propanamide side chain.
  • Molecular Weight : ~500 g/mol (estimated) .
  • Key SAR Insight : The morpholine group enhances solubility due to its oxygen atom, contrasting with the piperidine in the target compound. The dihydropyrazine ring may reduce aromatic stacking interactions .
  • Activity: No direct data, but morpholine-containing analogs are often explored for kinase inhibition or antimicrobial effects .

N-(4-tert-butylphenyl)-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide

  • Structure: Triazoloquinoline core with a sulfanyl linker and tert-butylphenyl group.
  • Molecular Weight : ~465 g/mol .
  • Key SAR Insight : The sulfanyl linker introduces conformational flexibility, while the tert-butyl group significantly increases lipophilicity, which may improve tissue retention .
  • Activity: Not explicitly reported, but quinoline-based triazoles are associated with antitumor and antiviral activities .

Pharmacologically Active Triazolo Derivatives

3-[4-(4-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide (7{4})

  • Structure : Triazoloquinazoline core with a chlorobenzyl group and a piperazine-propanamide side chain.
  • Activity : Demonstrated >80% inhibition of Cryptococcus neoformans growth, highlighting the role of halogenated aryl groups in antifungal activity .
  • Comparison with Target Compound: The quinazoline core and piperazine side chain suggest divergent target selectivity compared to the triazoloquinoxaline-piperidine scaffold.

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Notable Activity/Properties Reference
N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide Triazoloquinoxaline 448.95 Ethylbenzyl, piperidine Potential CNS/antimicrobial targets
L757-0072 Triazoloquinoxaline 448.95 4-Chlorophenylmethyl, piperidine Enhanced dipole interactions
Compound 54 Triazolopyrazine ~500 Morpholine, phenyl Improved solubility
N-(4-tert-butylphenyl)-3-[(5-methyl-triazoloquinolin-1-yl)sulfanyl]propanamide Triazoloquinoline ~465 tert-Butylphenyl, sulfanyl High lipophilicity
7{4} Triazoloquinazoline ~600 Chlorobenzyl, piperazine Antifungal (>80% inhibition)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.